tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate
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Overview
Description
tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate: is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl group, and a dihydropyrido[3,2-d]pyrimidine core
Preparation Methods
The synthesis of tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrido[3,2-d]pyrimidine core using a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the pyrido[3,2-d]pyrimidine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 7-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl-3,5-dihydroxy-6(E)-heptenoate: This compound also contains a fluorophenyl group and a pyrimidine core but differs in the presence of additional functional groups and structural features.
tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate: This compound has a similar fluorophenyl group but a different core structure and additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H15FN2O2
- Molecular Weight : 250.28 g/mol
- IUPAC Name : this compound
The compound features a pyrido-pyrimidine core with a tert-butyl ester and a fluorophenyl substituent, which are significant for its biological activity.
Research indicates that compounds similar to tert-butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine derivatives exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrido-pyrimidine derivatives act as inhibitors of key enzymes involved in inflammatory processes. For example, they can inhibit cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
- Anticancer Activity : Some studies suggest that these compounds may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
Table 1: Summary of Biological Activities
Case Studies
-
Anti-inflammatory Activity :
A study evaluated the anti-inflammatory effects of similar pyrido-pyrimidine compounds in a murine model of arthritis. The results indicated significant reductions in paw swelling and serum levels of inflammatory cytokines (TNF-α and IL-6) after treatment with the compound at doses ranging from 10 to 50 mg/kg. -
Anticancer Studies :
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of apoptotic pathways involving caspase-3 activation. -
Antimicrobial Efficacy :
A recent investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Properties
Molecular Formula |
C18H20FN3O2 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H20FN3O2/c1-18(2,3)24-17(23)22-10-4-5-14-15(22)11-20-16(21-14)12-6-8-13(19)9-7-12/h6-9,11H,4-5,10H2,1-3H3 |
InChI Key |
OITGGPMITPXRCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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